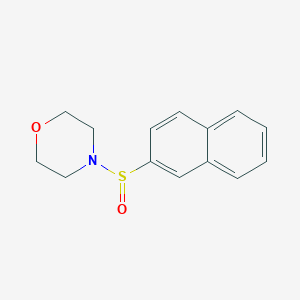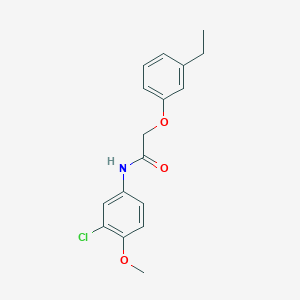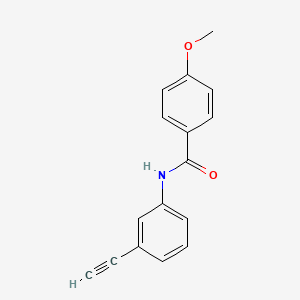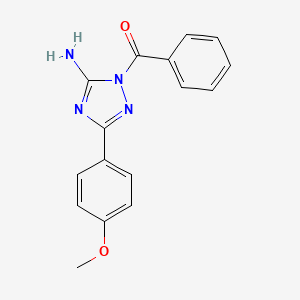
4-(2-naphthylsulfinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used .Molecular Structure Analysis
Morpholine is a six-membered ring with nitrogen and oxygen atoms . Theoretical calculations suggest that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase .Physical And Chemical Properties Analysis
Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It’s heavier than air, and its vapor can travel a significant distance to a source of ignition and "flash back" .科学的研究の応用
Antiplasmodial Activity
“4-(2-naphthylsulfinyl)morpholine” derivatives have been synthesized and evaluated for their antiplasmodial properties against the human malaria parasite Plasmodium falciparum. These compounds have shown moderate activity without any toxic effects, suggesting their potential as antimalarial drugs . The ability to inhibit the growth of Plasmodium falciparum in culture makes these derivatives valuable for further optimization in medicinal chemistry.
Catalysis in Organic Synthesis
Morpholine derivatives are used as catalysts in organic synthesis. For instance, they can facilitate the synthesis of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation . The role of morpholine derivatives in catalysis is crucial for developing efficient and sustainable synthetic routes in pharmaceutical chemistry.
Pharmaceutical Drug Development
The morpholine motif is prevalent in biologically active molecules and pharmaceuticals. Recent advances in the synthesis of morpholines from 1,2-amino alcohols, aziridines, and epoxides have been reported, highlighting the importance of morpholine derivatives in drug development . These compounds are integral to creating new therapeutic agents with improved efficacy and safety profiles.
Gene Therapy Research
Morpholine antisense oligos, including derivatives like “4-(2-naphthylsulfinyl)morpholine,” are powerful tools in gene therapy research. They bind to RNA with high specificity to knock down gene expression, offering advantages over other gene silencing strategies. Their stability and specificity make them suitable for fundamental biological research and potential therapeutic applications .
Room Temperature Phosphorescence
Morpholine derivatives are being explored for their role in constructing single-component organic room temperature phosphorescence (RTP) luminogens. The incorporation of morpholine into π systems affects intermolecular interactions and crystal packing modes, which are critical for RTP performance . This application is significant for developing new materials with unique optical properties.
Industrial Applications
In the industrial sector, morpholine and its derivatives, including “4-(2-naphthylsulfinyl)morpholine,” find applications as corrosion inhibitors, optical bleaching agents, and solvents for dissolving cellulose in the textile industry . Their versatile chemical properties make them suitable for a wide range of industrial processes.
作用機序
Target of Action
Morpholine derivatives have been reported to exhibit central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation .
Mode of Action
For instance, they can inhibit the activity of kinases, enzymes that play a crucial role in cell division and growth .
Result of Action
Morpholine derivatives have been associated with the inhibition of kinase activity, which can lead to changes in cell division and growth .
Safety and Hazards
特性
IUPAC Name |
4-naphthalen-2-ylsulfinylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-18(15-7-9-17-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQDFSMXMAUOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthylsulfinyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![(3aR*,9bR*)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690867.png)

![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)

![1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5690907.png)